Propanamide, 2-amino-N-(2,4-dimethylphenyl)-
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Overview
Description
Propanamide, 2-amino-N-(2,4-dimethylphenyl)-, is an organic compound with the molecular formula C({11})H({16})N(_{2})O It is characterized by the presence of an amide group attached to a 2,4-dimethylphenyl ring and an amino group at the second position of the propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-amino-N-(2,4-dimethylphenyl)-, typically involves the reaction of 2,4-dimethylaniline with a suitable acylating agent. One common method is the acylation of 2,4-dimethylaniline with 2-bromo-propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Propanamide, 2-amino-N-(2,4-dimethylphenyl)-, can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent and conditions used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, due to the presence of electron-donating methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Reagents like nitric acid (HNO(_3)) for nitration, sulfuric acid (H(_2)SO(_4)) for sulfonation, and halogens (Cl(_2), Br(_2)) for halogenation are commonly employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Propanamide, 2-amino-N-(2,4-dimethylphenyl)-, is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as potential inhibitors or activators of specific enzymes, providing insights into biochemical processes.
Medicine
In medicine, derivatives of this compound are investigated for their potential pharmacological properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which Propanamide, 2-amino-N-(2,4-dimethylphenyl)-, exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino and amide groups allows for hydrogen bonding and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2,6-dimethylphenyl)propanamide
- 2-amino-N-(2,4-dimethylphenyl)benzamide
- 3-amino-N-(2,4-dimethylphenyl)propanamide
Uniqueness
Propanamide, 2-amino-N-(2,4-dimethylphenyl)-, is unique due to the specific positioning of the amino and dimethylphenyl groups. This configuration influences its reactivity and interactions with other molecules, making it distinct from similar compounds. The presence of the 2,4-dimethylphenyl group, in particular, affects its electronic properties and steric hindrance, leading to unique chemical behavior.
Properties
CAS No. |
145390-15-4 |
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Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-amino-N-(2,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H16N2O/c1-7-4-5-10(8(2)6-7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14) |
InChI Key |
FMGZKIABODMQBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)N)C |
Origin of Product |
United States |
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